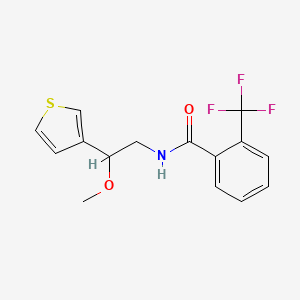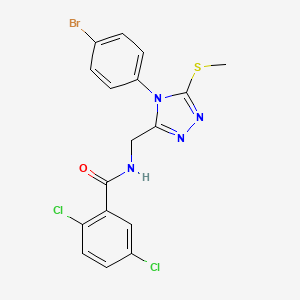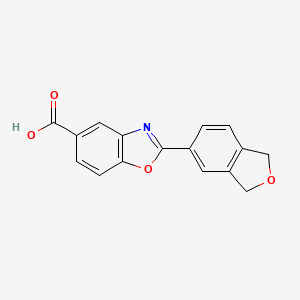![molecular formula C10H9N3O B2903656 (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine CAS No. 1065115-31-2](/img/structure/B2903656.png)
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine is a chemical compound derived from quinoxaline, a bicyclic heteroaromatic compound
Mecanismo De Acción
Target of Action
The primary target of (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine, also known as EN300-26573355, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a receptor tyrosine kinase (RTK) that plays a central role in cellular proliferation and angiogenesis .
Mode of Action
The compound interacts with VEGFR-2 by inhibiting its autophosphorylation and dimerization processes . This interaction blocks the signaling pathway of VEGFR-2, leading to the suppression of tumor growth .
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenesis pathway, which is crucial for the growth and expansion of cancer cells . The compound’s action on VEGFR-2 disrupts the normal functioning of this pathway, leading to a decrease in angiogenesis and, consequently, tumor growth .
Pharmacokinetics
It’s worth noting that the compound’s interaction with cytochrome p450 has been studied . Cytochrome P450 is an important enzyme involved in drug metabolism, and its interaction with the compound could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The compound has demonstrated significant antiproliferative effects against human cancer cell lines, MCF-7 and HepG-2 . It induces cell apoptosis and arrests the cell cycle in the G2/M phase . Additionally, it upregulates caspase-3 and caspase-9 levels and improves the Bax/Bcl-2 ratio by more than 10-fold .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine typically involves the condensation of 3-methylquinoxaline-2-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine has several scientific research applications:
Biological Studies: It is used in studies related to cell cycle regulation and apoptosis, showing potential in inducing cell cycle arrest and promoting apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
3-methylquinoxaline-2-thiol: Another derivative of quinoxaline with potential anticancer properties.
3-methylquinoxaline-2(1H)-one: Known for its biological activities and used in similar research applications.
Uniqueness
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine is unique due to its specific interaction with VEGFR-2 and its ability to induce apoptosis and cell cycle arrest. This makes it a promising candidate for further development as an anticancer agent .
Propiedades
IUPAC Name |
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-10(6-11-14)13-9-5-3-2-4-8(9)12-7/h2-6,14H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCGHJHYFBPCR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)
![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2903581.png)
![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)



![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)
![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2903595.png)

